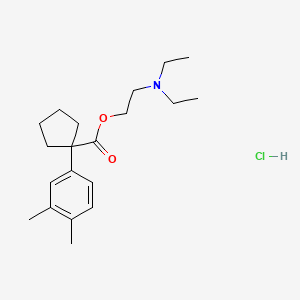

Metcaraphen hydrochloride

Description

Metcaraphen hydrochloride (IUPAC name: 2-(Diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentanecarboxylate hydrochloride) is a synthetic organic compound with the molecular formula C₂₀H₃₁NO₂·HCl and a molecular weight of 353.93 g/mol . Structurally, it consists of a cyclopentane ring substituted with a 3,4-dimethylphenyl group, esterified to a 2-(diethylamino)ethanol moiety, and forms a hydrochloride salt. Its synthesis involves esterification and quaternization steps, typical of amino ester derivatives .

Properties

CAS No. |

1950-31-8 |

|---|---|

Molecular Formula |

C20H32ClNO2 |

Molecular Weight |

353.9 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 1-(3,4-dimethylphenyl)cyclopentane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C20H31NO2.ClH/c1-5-21(6-2)13-14-23-19(22)20(11-7-8-12-20)18-10-9-16(3)17(4)15-18;/h9-10,15H,5-8,11-14H2,1-4H3;1H |

InChI Key |

JVJUWEFOGFCHKR-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC(=C(C=C2)C)C.Cl |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC(=C(C=C2)C)C.Cl |

Other CAS No. |

1950-31-8 |

Synonyms |

Netrin Netrin Family Netrins |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Metcaraphen Hydrochloride is synthesized by treating the parent acid chloride with 2-diethylaminoethanol . The reaction typically involves heating the raw materials, such as dicyandiamide and dimethylamine hydrochloride, by means of microwave heating at temperatures ranging from 100-160°C . This method improves the purity of the compound and reduces the generation of impurities .

Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The use of microwave heating in industrial settings helps in achieving uniform internal temperatures, thereby enhancing the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Metcaraphen Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: Substitution reactions are common, where different substituents can replace existing groups in the compound.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens, alkyl groups, and other functional groups can be introduced through substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Metcaraphen Hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical synthesis processes.

Biology: Studied for its effects on cellular processes and interactions with biological molecules.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Metcaraphen Hydrochloride involves its interaction with cholinergic receptors in the nervous system. It acts as an anticholinergic agent, blocking the action of acetylcholine at muscarinic receptors. This leads to a decrease in parasympathetic nervous system activity, resulting in various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Hydrochloride Compounds

The following table and analysis compare Metcaraphen hydrochloride with structurally or functionally related compounds, emphasizing molecular features, therapeutic classes, and pharmacological distinctions.

Structural and Functional Analysis

- Amino Esters: Metcaraphen HCl shares a diethylamino ester group with Methylphenidate HCl, a feature linked to CNS stimulation. However, Methylphenidate’s piperidine ring and phenyl ester confer dopamine/norepinephrine reuptake inhibition, whereas Metcaraphen’s cyclopentane and 3,4-dimethylphenyl groups suggest divergent targets (e.g., muscarinic receptors) .

- Aromatic Substitution : The 3,4-dimethylphenyl group in Metcaraphen is distinct from Benzydamine HCl ’s indazole ring, which confers anti-inflammatory activity via phospholipase A2 inhibition .

- Anticholinergic Potential: Unlike Memantine HCl, which blocks NMDA receptors via its adamantane structure, Metcaraphen’s esterified amino group may inhibit acetylcholine signaling, akin to older antispasmodics .

- Antibiotic vs. CNS Agents : Methacycline HCl (tetracycline) and Tapentadol HCl (opioid) highlight Metcaraphen’s lack of antibiotic or analgesic motifs, emphasizing its likely role in smooth muscle modulation .

Biological Activity

Metcaraphen hydrochloride is a synthetic compound known for its unique biological properties, particularly its anticholinergic effects. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

- Molecular Formula : CHClNO

- CAS Number : 1950-31-8

- Molecular Weight : 351.93 g/mol

This compound functions primarily as an anticholinergic agent , which means it blocks the action of acetylcholine at muscarinic receptors in the nervous system. This inhibition leads to reduced parasympathetic nervous system activity, resulting in various physiological effects such as:

- Bronchodilation : It relaxes bronchial muscles, making it useful in treating conditions like asthma.

- Reduction of Secretions : It decreases secretions in the respiratory tract, aiding in conditions where mucus production is problematic.

The compound's interaction with cholinergic receptors highlights its potential therapeutic applications in neurological disorders and respiratory diseases .

Anticholinergic Properties

The primary biological activity of this compound is attributed to its anticholinergic properties. These properties have been linked to various therapeutic applications:

- Respiratory Disorders : Its bronchodilatory effects make it a candidate for treating asthma and other obstructive airway diseases.

- Neurological Applications : Research indicates potential uses in managing symptoms related to neurological conditions due to its ability to modulate neurotransmitter activity.

Research Findings

A review of recent studies reveals significant insights into the biological activity of this compound:

- In vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits bronchoconstriction induced by various agonists, showcasing its potential as a bronchodilator .

- Animal Studies : In vivo experiments have shown favorable results in reducing airway resistance and improving airflow in animal models of asthma.

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with other anticholinergic agents is essential.

| Compound | Mechanism of Action | Primary Use | Efficacy (relative) |

|---|---|---|---|

| This compound | Anticholinergic (muscarinic blockade) | Asthma, Neurological disorders | Moderate |

| Tiotropium | Long-acting anticholinergic | COPD | High |

| Ipratropium | Short-acting anticholinergic | Asthma, COPD | Moderate |

This table illustrates how this compound fits within the broader category of anticholinergic medications, particularly in respiratory therapy.

Q & A

Q. What are the established synthetic pathways for Metcaraphen hydrochloride, and how can purity be optimized during synthesis?

Answer: this compound (C₂₀H₃₁NO₂·HCl) is synthesized via esterification of 1-(3,4-dimethylphenyl)cyclopentanecarboxylic acid with 2-(diethylamino)ethanol, followed by hydrochloric acid salt formation. Key steps include:

- Purification: Recrystallization using ethanol or methanol to remove unreacted intermediates.

- Purity Validation: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity .

- Yield Optimization: Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to alcohol) and reaction time (typically 12–24 hours under reflux) .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

- Chromatography: Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) using a C18 column (5 µm, 150 × 4.6 mm) and mobile phase (acetonitrile:0.1% formic acid, 70:30 v/v) for sensitivity (LOQ = 5 ng/mL) .

- Sample Preparation: Protein precipitation with acetonitrile (3:1 v/v) or solid-phase extraction (SPE) for plasma/serum samples .

- Cross-Validation: Compare results with ultraviolet-visible (UV-Vis) spectroscopy at 275 nm for method reproducibility .

Q. How does this compound interact with biological targets, and what assays are used to study its mechanism?

Answer: While specific targets are under investigation, preliminary studies suggest activity at muscarinic acetylcholine receptors (mAChRs). Key assays include:

- Radioligand Binding: Competitive displacement assays using [³H]N-methylscopolamine in CHO-K1 cells expressing M3 receptors .

- Functional Assays: Calcium flux measurements via FLIPR (Fluorometric Imaging Plate Reader) to assess receptor activation/inhibition .

- Dose-Response Analysis: EC₅₀/IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) .

Advanced Research Questions

Q. How can experimental design address contradictions in efficacy data across in vitro and in vivo models for this compound?

Answer:

- Controlled Variables: Standardize animal models (e.g., Sprague-Dawley rats vs. BALB/c mice) and dosing regimens (oral vs. intraperitoneal) to reduce interspecies variability .

- Statistical Models: Apply mixed-effects models to account for batch-to-batch variability in compound synthesis .

- Meta-Analysis: Aggregate data from peer-reviewed studies (e.g., systematic reviews) to identify trends or outliers .

Q. What strategies resolve discrepancies between in vitro receptor affinity and in vivo pharmacokinetic profiles?

Answer:

- Pharmacokinetic Studies: Measure bioavailability (%F) and half-life (t½) using LC-MS/MS in plasma samples collected at 0.5, 1, 2, 4, 8, and 24 hours post-administration .

- Tissue Distribution: Autoradiography or whole-body imaging with radiolabeled Metcaraphen ([¹⁴C]-labeled) to assess penetration into target organs .

- Advanced Models: Use 3D organoids or microphysiological systems (MPS) to bridge in vitro-in vivo gaps .

Q. How can researchers design studies to evaluate synergistic effects of this compound with adjuvant therapies?

Answer:

- Combinatorial Screening: Use checkerboard assays or high-throughput screening (HTS) to identify synergistic pairs (e.g., with acetylcholinesterase inhibitors) .

- Isobolographic Analysis: Calculate combination indices (CI < 1 indicates synergy) using CompuSyn software .

- Mechanistic Validation: Transcriptomic profiling (RNA-seq) to identify pathways modulated by combination therapy .

Q. What methodologies are critical for assessing long-term stability and degradation products of this compound?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (1.2 million lux hours) per ICH guidelines .

- Degradant Identification: Liquid chromatography–quadrupole time-of-flight (LC-QTOF) to characterize oxidation byproducts (e.g., N-oxide derivatives) .

- Stability-Indicating Methods: Validate HPLC conditions to resolve parent compound from degradants (resolution > 2.0) .

Q. How can computational modeling predict off-target interactions and toxicity risks of this compound?

Answer:

- QSAR Modeling: Use platforms like Schrödinger’s Maestro to predict binding affinity to off-target receptors (e.g., adrenergic or histaminergic receptors) .

- ToxCast Profiling: Leverage EPA’s ToxCast database to screen for endocrine disruption or hepatotoxicity .

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (100 ns trajectories) to assess binding stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.